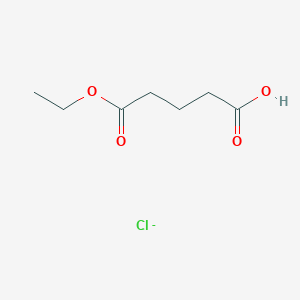
Glutaric acid monoethyl ester chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutaric acid monoethyl ester chloride is a chemical compound with the molecular formula C7H12O4This compound is characterized by its clear liquid form, which can range in color from colorless to yellow . It is commonly used in various chemical synthesis processes due to its unique properties.
準備方法
The synthesis of Glutaric acid monoethyl ester chloride typically involves the esterification of glutaric acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through distillation .
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Glutaric acid monoethyl ester chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form glutaric acid.
Reduction: Reduction reactions can convert it into 5-ethoxy-5-hydroxypentanoic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia .
科学的研究の応用
Glutaric acid monoethyl ester chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of Glutaric acid monoethyl ester chloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of glutaric acid and ethanol. These products can then participate in various metabolic pathways .
類似化合物との比較
Glutaric acid monoethyl ester chloride can be compared with other similar compounds such as:
- Dimethyl succinate
- Diethyl glutarate
- Monoethyl succinate
These compounds share similar ester functional groups but differ in their specific chemical structures and properties. For example, dimethyl succinate has two methyl ester groups, while this compound has an ethoxy group and a carboxylic acid group .
特性
分子式 |
C7H12ClO4- |
|---|---|
分子量 |
195.62 g/mol |
IUPAC名 |
5-ethoxy-5-oxopentanoic acid;chloride |
InChI |
InChI=1S/C7H12O4.ClH/c1-2-11-7(10)5-3-4-6(8)9;/h2-5H2,1H3,(H,8,9);1H/p-1 |
InChIキー |
PBNLDFDWDJGXBT-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)CCCC(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















